molecular formula C20H25N3O4 B4991535 [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone

[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone

Cat. No.: B4991535
M. Wt: 371.4 g/mol
InChI Key: KJMGQAVMBIYXMS-MSOLQXFVSA-N
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Description

[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxazolyl group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the oxazolyl group can produce primary amines.

Scientific Research Applications

[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine]: This compound has a similar hydroxy and amino functional group arrangement but lacks the spirocyclic core.

    [(1R,2R)-1,2-Cyclohexanediamine]: Another compound with a similar diamine structure but different ring system.

Uniqueness

[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-22(11-12-24)17-14-4-2-3-5-15(14)20(18(17)25)7-9-23(10-8-20)19(26)16-6-13-27-21-16/h2-6,13,17-18,24-25H,7-12H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMGQAVMBIYXMS-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1C(C2(CCN(CC2)C(=O)C3=NOC=C3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1[C@@H](C2(CCN(CC2)C(=O)C3=NOC=C3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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